

commercial availability of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1300068

[Get Quote](#)

Technical Guidance: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the commercial availability and synthesis of the specific biphenyl methanol isomer, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**. Extensive searches for this compound under its chemical name and potential CAS numbers have not yielded any commercial suppliers. This indicates that **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is not a readily available stock chemical.

However, for research and development purposes, this molecule can be synthesized in the laboratory. This guide provides a detailed, plausible synthetic route based on the well-established Suzuki coupling reaction, a common and effective method for constructing biphenyl frameworks. The proposed synthesis is analogous to methods reported for similar isomers.

Commercial Availability

As of the date of this guide, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is not commercially available from major chemical suppliers. Searches for this specific isomer have been

exhausted without identifying a source for direct purchase. Researchers requiring this compound will need to undertake its chemical synthesis.

Proposed Synthesis Route: Suzuki Coupling

A reliable method for the synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** is the palladium-catalyzed Suzuki coupling reaction. This approach involves the reaction of an aryl halide with an arylboronic acid. For the target molecule, the key disconnection is between the two phenyl rings. A logical approach is the coupling of (4-methylphenyl)boronic acid with a 3-bromo or 3-iodobenzyl alcohol derivative.

The proposed two-step synthesis is as follows:

- Protection of the alcohol group: The hydroxyl group of the starting benzyl alcohol is protected to prevent unwanted side reactions during the Suzuki coupling. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
- Suzuki Coupling: The protected bromobenzyl ether is then coupled with (4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.
- Deprotection: The protecting group is removed to yield the final product, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.

Table 1: Key Reactants and Reagents for Proposed Synthesis

Compound Name	Molecular Formula	Molar Mass (g/mol)	Role
(3-Bromophenyl)methanol	C ₇ H ₇ BrO	187.03	Starting Material
tert-Butyldimethylsilyl chloride	C ₆ H ₁₅ ClSi	150.72	Protecting Agent
Imidazole	C ₃ H ₄ N ₂	68.08	Base (Protection)
(4-Methylphenyl)boronic acid	C ₇ H ₉ BO ₂	135.96	Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	Catalyst
Sodium Carbonate	Na ₂ CO ₃	105.99	Base (Coupling)
Tetra-n-butylammonium fluoride	C ₁₆ H ₃₆ FN	261.46	Deprotecting Agent

Detailed Experimental Protocol

The following is a generalized experimental protocol for the proposed synthesis. Researchers should adapt and optimize the conditions based on their laboratory setup and analytical monitoring.

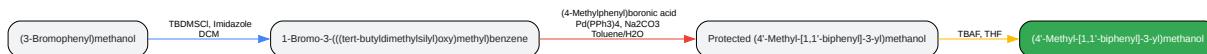
Step 1: Protection of (3-Bromophenyl)methanol

- To a solution of (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Suzuki Coupling

- In a reaction vessel, combine 1-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
- Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v).
- Degas the mixture by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product can be taken to the next step without further purification or purified by column chromatography if necessary.


Step 3: Deprotection

- Dissolve the crude product from the previous step in tetrahydrofuran (THF).

- Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.1 eq, typically 1M in THF) at room temperature.
- Stir the reaction for 1-2 hours and monitor by TLC.
- Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**, by flash column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [commercial availability of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300068#commercial-availability-of-4-methyl-1-1-biphenyl-3-yl-methanol\]](https://www.benchchem.com/product/b1300068#commercial-availability-of-4-methyl-1-1-biphenyl-3-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com